molecular formula C9H6N2O3 B13852733 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde

3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde

Cat. No.: B13852733
M. Wt: 190.16 g/mol
InChI Key: ZBNAJLVTLKONIY-UHFFFAOYSA-N
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Description

3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde is a heterocyclic compound that features a five-membered oxadiazole ring fused with a benzaldehyde moiety. The oxadiazole ring consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde typically involves the cyclization of hydrazide derivatives with aldehydes. One common method includes the use of iodine as a catalyst for oxidative cyclization. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃), which facilitates the cyclization and cleavage of C–C bonds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways. The compound’s antibacterial and antifungal activities are linked to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of the oxadiazole ring and benzaldehyde moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzaldehyde

InChI

InChI=1S/C9H6N2O3/c12-5-6-2-1-3-7(4-6)8-10-11-9(13)14-8/h1-5H,(H,11,13)

InChI Key

ZBNAJLVTLKONIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=O)O2)C=O

Origin of Product

United States

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